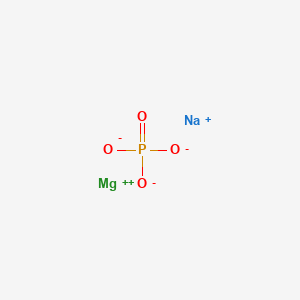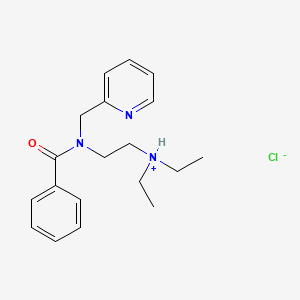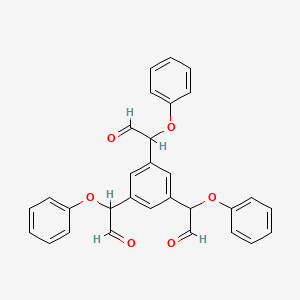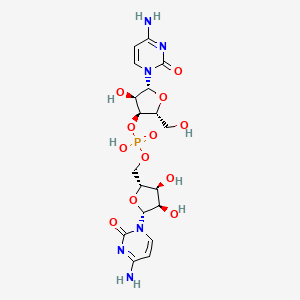
Cytidylyl-(3'-5')-cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidylyl-(3’-5’)-cytidine is a dinucleotide composed of two cytidine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one cytidine and the 5’ phosphate group of the other. This compound is a type of oligonucleotide and plays a significant role in various biological processes, particularly in the synthesis and function of RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(3’-5’)-cytidine typically involves the chemical coupling of two cytidine molecules. The process begins with the protection of the hydroxyl groups of cytidine to prevent unwanted reactions. The 5’ hydroxyl group of one cytidine is then phosphorylated using a phosphorylating agent such as phosphoramidite. The 3’ hydroxyl group of the second cytidine is deprotected and coupled with the phosphorylated cytidine under conditions that promote the formation of the phosphodiester bond. Common reagents used in this process include phosphoramidite, tetrazole, and acetonitrile.
Industrial Production Methods
Industrial production of Cytidylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of coupling, oxidation, and deprotection steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidylyl-(3’-5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can occur under acidic or basic conditions, leading to the formation of individual cytidine molecules. Oxidation reactions can modify the nucleobases, while substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: Cytidine and cytidine monophosphate.
Oxidation: Oxidized cytidine derivatives.
Substitution: Substituted cytidine derivatives.
Applications De Recherche Scientifique
Cytidylyl-(3’-5’)-cytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of oligonucleotides.
Biology: Plays a role in the synthesis and function of RNA, making it valuable in studies of gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral agent and in the development of nucleic acid-based drugs.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Cytidylyl-(3’-5’)-cytidine involves its incorporation into RNA molecules, where it participates in various biological processes. The compound can interact with enzymes involved in RNA synthesis and degradation, influencing the stability and function of RNA. It can also serve as a substrate for ribonucleases, which cleave the phosphodiester bond and release cytidine molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridylyl-(3’-5’)-uridine: Similar structure but contains uridine instead of cytidine.
Adenylyl-(3’-5’)-adenosine: Contains adenosine instead of cytidine.
Guanylyl-(3’-5’)-guanosine: Contains guanosine instead of cytidine.
Uniqueness
Cytidylyl-(3’-5’)-cytidine is unique due to its specific nucleobase composition, which influences its interactions with enzymes and other molecules. Its role in RNA synthesis and function distinguishes it from other dinucleotides, making it a valuable compound in various research and therapeutic applications.
Propriétés
Numéro CAS |
2536-99-4 |
|---|---|
Formule moléculaire |
C18H25N6O12P |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
PTLMIIUMLITBQT-NCOIDOBVSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



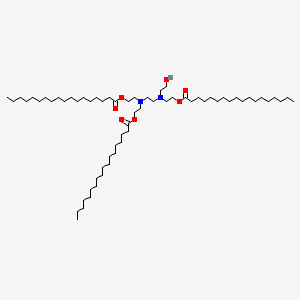
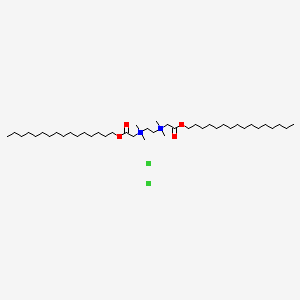


![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
